molecular formula C9H8NO2+ B12436848 N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium

N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium

Cat. No.: B12436848
M. Wt: 162.16 g/mol
InChI Key: SXNJGHSIGZRFNZ-UHFFFAOYSA-N
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Description

N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the benzodioxin family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium typically involves the reaction of 1,4-benzodioxane-6-amine with various reagents. One common method includes the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate can then be further treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Alkyl halides, aryl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its ability to inhibit cholinesterase enzymes is due to its binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methylidyne-2,3-dihydro-1,4-benzodioxin-6-aminium stands out due to its specific substitution pattern and the resulting unique biological activities.

Properties

Molecular Formula

C9H8NO2+

Molecular Weight

162.16 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(methylidyne)azanium

InChI

InChI=1S/C9H8NO2/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h1-3,6H,4-5H2/q+1

InChI Key

SXNJGHSIGZRFNZ-UHFFFAOYSA-N

Canonical SMILES

C#[N+]C1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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